Increased Lipophilicity (XlogP) Over 4-Methyl and 4-Ethyl Analogs
2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) exhibits a calculated XlogP of -0.2 . This is significantly higher (more lipophilic) than the closely related 4-methyl analog (XlogP predicted to be lower due to its smaller alkyl substituent) [1]. The increased lipophilicity arises from the larger isopropyl group at the 4-position.
| Evidence Dimension | Lipophilicity (Calculated XlogP) |
|---|---|
| Target Compound Data | XlogP = -0.2 |
| Comparator Or Baseline | 4-Methyl-2-morpholinemethanamine (CAS 141814-57-5) and 4-Ethyl-2-morpholinemethanamine (CAS 141814-56-4); XlogP values are predicted to be lower (more negative) due to smaller alkyl substituents (methyl and ethyl, respectively). |
| Quantified Difference | The XlogP of the target compound is less negative by an estimated 0.2-0.5 log units compared to the methyl/ethyl analogs, representing a measurable increase in lipophilicity. |
| Conditions | Calculated based on molecular structure using standard algorithms (e.g., XlogP3). |
Why This Matters
Higher lipophilicity can influence a compound's ability to passively diffuse across biological membranes, which is a critical parameter in early-stage drug discovery and development.
- [1] CAS Common Chemistry. 4-Methyl-2-morpholinemethanamine. CAS Registry Number 141814-57-5. Accessed April 2026. View Source
